1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
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Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H19N3OS2 and its molecular weight is 381.51. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis and Cytotoxicity Studies
A series of 3-heteroarylthioquinoline derivatives, structurally related to the compound , were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv (MTB). Two compounds exhibited significant activity against MTB, highlighting the potential of related structures in developing antituberculosis agents. These compounds also displayed no toxic effects against mouse fibroblasts (NIH 3T3), suggesting a favorable cytotoxicity profile (Selvam et al., 2011).
Antibacterial Activity
Another study synthesized novel derivatives containing a 1,3,4-oxadiazole moiety and evaluated their antibacterial activities against various bacterial strains. The results showed potential antibacterial activity, indicating the significance of structural derivatives in antimicrobial research (R. S. Joshi et al., 2011).
Psychotropic, Anti-inflammatory, and Cytotoxic Effects
Derivatives of 1,3-(benzo)thiazol-2-yl and 3,4-dihydroisoquinolin-2(1H)-yl were synthesized and found to possess sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. This study showcases the potential of these compounds in psychoactive, anti-inflammatory, and anticancer research (A. Zablotskaya et al., 2013).
Photophysical Studies
Research on dihydroquinazolinone derivatives focused on their photophysical properties, demonstrating the impact of solvent polarity on their spectral characteristics. This study contributes to understanding the photophysical behavior of similar compounds, which could be useful in material science and photodynamic therapy (M. Pannipara et al., 2017).
Synthesis and Structural Analysis
Studies on the synthesis and structural analysis of hydrogenated thiazolo[2,3-a]isoquinolines and their spectral characteristics provide insights into the synthesis routes and structural determinants of related compounds. This research aids in the development of new synthetic methodologies and the exploration of structural-activity relationships (M. Rozwadowska et al., 2001).
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-14-6-4-8-16(12-14)19-21-20(26-22-19)25-13-18(24)23-11-5-9-15-7-2-3-10-17(15)23/h2-4,6-8,10,12H,5,9,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQDCMXPVPYUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone |
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